molecular formula C15H15NO3 B4649709 4-(2-furylmethyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

4-(2-furylmethyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

Cat. No. B4649709
M. Wt: 257.28 g/mol
InChI Key: YXESESZPZXVBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furylmethyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, commonly referred to as FAU, is a cyclic compound that has garnered attention in the scientific community due to its potential applications in various fields. FAU is a heterocyclic compound that contains a furan ring, an azatricyclic ring, and a cyclohexenone ring. In

Mechanism of Action

The mechanism of action of FAU is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins. In cancer cells, FAU has been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication. In viral infections, FAU has been shown to inhibit the activity of viral proteases, which are necessary for viral replication.
Biochemical and Physiological Effects:
FAU has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting viral replication, and reducing inflammation. In cancer cells, FAU has been shown to induce apoptosis by activating the caspase pathway. In viral infections, FAU has been shown to inhibit viral replication by blocking the activity of viral proteases. Inflammatory responses have also been shown to be reduced by FAU, which may be due to its ability to inhibit the activity of various enzymes and proteins involved in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using FAU in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using FAU in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on FAU, including exploring its potential as a therapeutic agent for cancer, viral infections, and inflammatory diseases, investigating its use as a building block for the synthesis of novel compounds, and studying its properties as a ligand in metal-organic frameworks. Additionally, further research is needed to fully understand the mechanism of action of FAU and to optimize its synthesis and purification methods.

Scientific Research Applications

FAU has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, FAU has been shown to have anticancer, antiviral, and antibacterial properties. In materials science, FAU has been used as a ligand in the synthesis of metal-organic frameworks. In organic synthesis, FAU has been used as a building block for the synthesis of various compounds.

properties

IUPAC Name

4-(furan-2-ylmethyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14-12-9-3-4-10(6-5-9)13(12)15(18)16(14)8-11-2-1-7-19-11/h1-4,7,9-10,12-13H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXESESZPZXVBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-furylmethyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 2
4-(2-furylmethyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 3
4-(2-furylmethyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 4
4-(2-furylmethyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 5
Reactant of Route 5
4-(2-furylmethyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 6
4-(2-furylmethyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

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